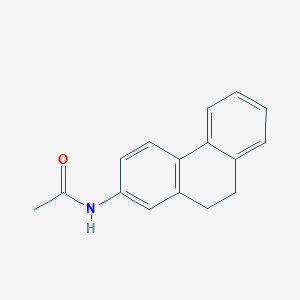
N-(9,10-dihydrophenanthren-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of an acetamide group attached to a 9,10-dihydro-2-phenanthryl moiety, making it a derivative of phenanthrene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dihydrophenanthren-2-yl)acetamide typically involves the acylation of 9,10-dihydro-2-phenanthrenamine with acetic anhydride or acetyl chloride under basic conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and a base like pyridine or triethylamine is used to neutralize the generated acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-dihydrophenanthren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenanthrene derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Phenanthrene-2-carboxylic acid derivatives.
Reduction: 9,10-Dihydro-2-phenanthrenamine.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
N-(9,10-dihydrophenanthren-2-yl)acetamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(9,10-dihydrophenanthren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(9,10-Dihydro-2-anthracenyl)acetamide
- N-(9,10-Dihydro-2-phenanthrenyl)acetamide
- 2-Acetylamino-9,10-dihydroanthracene
Uniqueness
N-(9,10-dihydrophenanthren-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenanthrene backbone and acetamide group make it a versatile compound with diverse applications in research and industry .
Propiedades
Número CAS |
18264-88-5 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.3 g/mol |
Nombre IUPAC |
N-(9,10-dihydrophenanthren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO/c1-11(18)17-14-8-9-16-13(10-14)7-6-12-4-2-3-5-15(12)16/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Clave InChI |
OQLAAWHUAYKEBO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Key on ui other cas no. |
18264-88-5 |
Solubilidad |
3.9 [ug/mL] |
Sinónimos |
N-(9,10-Dihydrophenanthren-2-yl)acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















